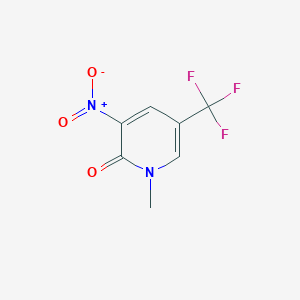![molecular formula C17H15ClO2 B11712318 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride](/img/structure/B11712318.png)
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride is an organic compound with the molecular formula C17H15ClO2. It is a benzoyl chloride derivative, characterized by the presence of a benzoyl chloride group attached to a 2,3-dihydro-1H-inden-5-yloxy)methyl moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride typically involves the reaction of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to the corresponding acyl chloride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of thionyl chloride or other chlorinating agents would be optimized for industrial-scale production to ensure high yield and purity.
化学反応の分析
Types of Reactions
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives.
Hydrolysis: In the presence of water, the acyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or aldehyde under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the acyl chloride group under mild to moderate conditions.
Hydrolysis: Water or aqueous bases (e.g., NaOH) can be used to hydrolyze the acyl chloride group.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Formation of amides, esters, and thioesters.
Hydrolysis: Formation of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid.
Reduction: Formation of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzyl alcohol or aldehyde.
科学的研究の応用
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Potential use in the development of new drugs due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in the synthesis of complex molecules and in the modification of biomolecules for research purposes .
類似化合物との比較
Similar Compounds
- 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoic acid
- 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzyl alcohol
- 3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzaldehyde
Uniqueness
3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]benzoyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from its similar compounds, which lack the acyl chloride group and therefore exhibit different reactivity and applications .
特性
分子式 |
C17H15ClO2 |
|---|---|
分子量 |
286.8 g/mol |
IUPAC名 |
3-(2,3-dihydro-1H-inden-5-yloxymethyl)benzoyl chloride |
InChI |
InChI=1S/C17H15ClO2/c18-17(19)15-6-1-3-12(9-15)11-20-16-8-7-13-4-2-5-14(13)10-16/h1,3,6-10H,2,4-5,11H2 |
InChIキー |
ONVLRPZWHLNZDY-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C1)C=C(C=C2)OCC3=CC(=CC=C3)C(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


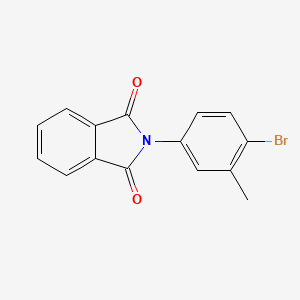
![N-[(E)-phenylmethylidene]-9H-carbazol-9-amine](/img/structure/B11712242.png)
![2-(propan-2-ylidene)-2,3-dihydro-7H-furo[3,2-g]chromen-7-one](/img/structure/B11712244.png)
![2-(4-nitrophenyl)-N'-[(E)-(pyridin-3-yl)methylidene]acetohydrazide](/img/structure/B11712248.png)
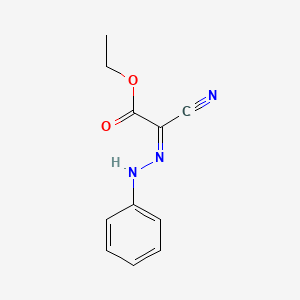
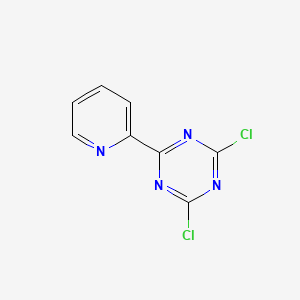
![N-[1-(Benzenesulfonyl)-2,2,2-trichloroethyl]-1-chloromethanecarbonimidoyl chloride](/img/structure/B11712275.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitroanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B11712280.png)
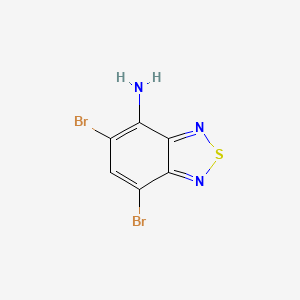
![ethyl 4-[(5E)-5-[4-(dimethylamino)benzylidene]-2-hydroxy-4,6-dioxo-5,6-dihydropyrimidin-1(4H)-yl]benzoate](/img/structure/B11712298.png)
![Butyl 3-[(2,4-dinitrophenyl)amino]benzoate](/img/structure/B11712305.png)
![2-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11712312.png)
![3-[(E)-2-[(4-chlorophenyl)methylidene]hydrazin-1-yl]-6-(1H-imidazol-1-yl)pyridazine](/img/structure/B11712326.png)
